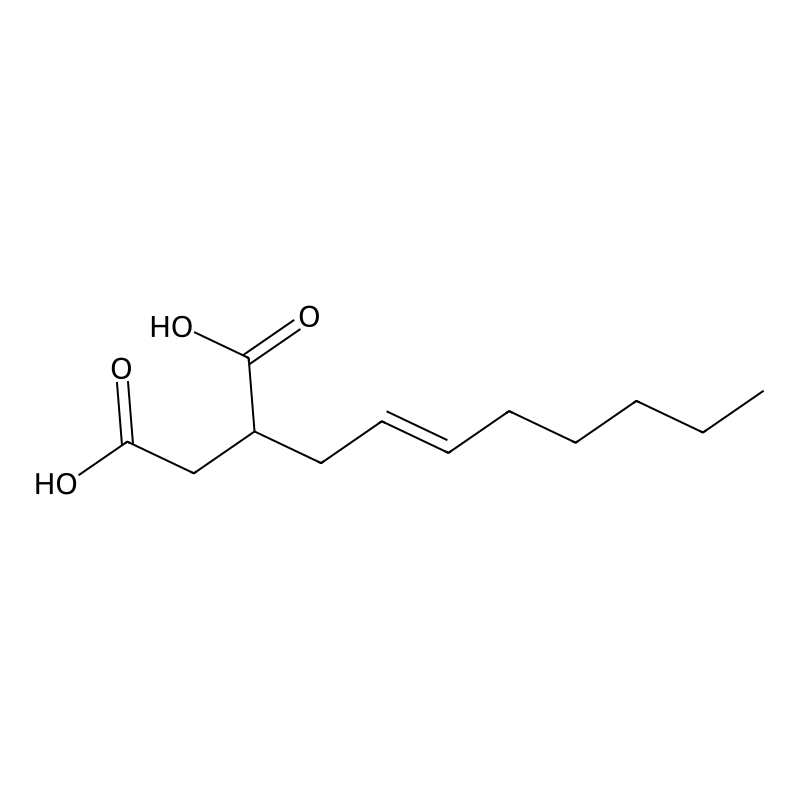

Butanedioic acid, 2-(2-octen-1-yl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Butanedioic acid, 2-(2-octen-1-yl)-, also known as 2-(2-octenyl)succinic acid, is an organic compound with the molecular formula and an average mass of approximately 228.288 g/mol. This compound features a butanedioic acid backbone with a long-chain alkenyl group (2-octen-1-yl) attached to one of the carboxylic acid functional groups. The presence of the alkenyl group introduces unique properties that may enhance its reactivity and potential applications in various fields, including materials science and biochemistry .

The chemical behavior of butanedioic acid, 2-(2-octen-1-yl)- is influenced by its functional groups. It can undergo various reactions typical for carboxylic acids and alkenes:

- Esterification: Reacting with alcohols can form esters, which are important in the production of fragrances and flavors.

- Hydrogenation: The alkenyl group can be hydrogenated to form saturated hydrocarbons, which may alter its physical properties.

- Diels-Alder Reactions: The presence of the double bond allows for cycloaddition reactions, making it useful in synthetic organic chemistry.

- Decarboxylation: Under certain conditions, it may lose a carboxyl group, leading to the formation of smaller carbon chains.

These reactions highlight its versatility as a chemical intermediate in organic synthesis.

The synthesis of butanedioic acid, 2-(2-octen-1-yl)- can be achieved through several methods:

- Direct Alkylation: Starting from butanedioic acid, alkylation with an appropriate alkene under acidic or basic conditions can yield the desired product.

- Rearrangement Reactions: Utilizing intermediates from other organic reactions that contain both carboxylic acid and alkenyl functionalities.

- Biotechnological Approaches: Some studies suggest that microbial fermentation processes could be adapted to produce this compound from renewable resources.

These methods emphasize the compound's potential for sustainable production practices.

Butanedioic acid, 2-(2-octen-1-yl)- has several potential applications:

- Surfactants: Its amphiphilic nature makes it suitable for use in surfactants and emulsifiers in personal care products.

- Additives: It can be used as an additive in plastics and polymers to enhance flexibility and durability.

- Pharmaceuticals: Research indicates potential uses in drug formulations due to its unique chemical structure and possible biological activities.

These applications reflect its versatility across various industries.

Interaction studies involving butanedioic acid, 2-(2-octen-1-yl)- focus on its compatibility with other compounds in formulations and its effects on biological systems. Preliminary studies suggest that it may interact favorably with lipid membranes due to its hydrophobic tail, which could enhance drug delivery systems or improve the efficacy of topical formulations . Further research is needed to fully understand these interactions.

Butanedioic acid, 2-(2-octen-1-yl)- shares structural similarities with several compounds that possess similar functional groups or chain lengths. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Butanedioic acid (Succinic acid) | Simple dicarboxylic acid without alkenyl group | |

| 2-Octenoic acid (Octenoic acid) | Contains only one carboxylic group | |

| 4-Decenoic acid | Longer carbon chain with similar unsaturation | |

| 2-Octenylsuccinic anhydride | Anhydride form enhances reactivity |

Uniqueness

Butanedioic acid, 2-(2-octen-1-yl)- is unique due to its combination of a dicarboxylic structure with a long-chain alkenyl side group. This configuration allows for distinct chemical reactivity patterns not found in simpler compounds like succinic acid or even other alkenoic acids. Its potential applications in surfactants and pharmaceuticals further distinguish it from related compounds.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.